molecular formula C13H18N2O3 B1523362 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184267-73-9

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid

Cat. No.: B1523362
CAS No.: 1184267-73-9
M. Wt: 250.29 g/mol
InChI Key: WVGMJMBSFUOULA-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, provided for laboratory research purposes. It is assigned CAS Number 1184267-73-9 and has a molecular formula of C13H18N2O3, corresponding to a molecular weight of 250.29 g/mol . The compound features a propanoic acid backbone linked to a methyl-substituted phenyl ring via a complex methylcarbamoyl-methyl amino chain. This structure suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The presence of both amide and carboxylic acid functional groups makes it a candidate for further chemical modification, such as in the development of novel small molecule libraries or as a precursor for more complex chemical entities. Researchers can explore its properties for various applications, including but not limited to, the synthesis of pharmaceutical candidates or biochemical probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMJMBSFUOULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylation Step

  • Solvent : Dichloromethane (DCM) or similar aprotic solvents are frequently employed to dissolve reactants and facilitate the reaction.
  • Catalyst/Base : Triethylamine or other mild organic bases are used to scavenge the hydrogen chloride generated during carbamoyl formation.
  • Temperature : Reactions are typically conducted at ambient temperature or slightly lower to control reaction rate and minimize side reactions.
  • Reaction Time : Several hours to overnight stirring ensures complete conversion.

Amino Acid Derivative Preparation

  • Methyl esters of amino acids such as methyl 2-amino-3-(3-hydroxyphenyl)propanoate are prepared by esterification using thionyl chloride in methanol under cooling (ice bath), followed by neutralization and extraction steps to isolate the product in high purity.

Purification Techniques

  • Recrystallization : Used to purify the final carbamoyl-substituted amino acid derivatives, often from solvents like ethyl acetate or mixtures thereof.
  • Chromatography : Flash column chromatography or preparative HPLC may be employed to achieve high purity, especially in research-scale synthesis.

Industrial-Scale Considerations

  • Large-scale synthesis involves continuous flow reactors to maintain precise control over reaction parameters.
  • Automated systems optimize reagent addition and temperature control for consistent yields.
  • Advanced purification methods such as crystallization under controlled cooling profiles or chromatographic techniques ensure product quality.

Detailed Reaction Example

Step Reagents and Conditions Description Yield/Outcome
1 Methyl 2-amino-3-(3-hydroxyphenyl)propanoate + Thionyl chloride in methanol, cooled in ice bath, then stirred overnight at room temperature Esterification of amino acid to methyl ester 4.97 g white solid, high purity
2 2-Methylphenyl isocyanate + amino acid derivative in DCM with triethylamine, room temperature, overnight Formation of carbamoyl linkage via nucleophilic addition of amine to isocyanate High yield, product purified by recrystallization or chromatography

Mechanistic Insights

  • The amino group on the propanoic acid derivative nucleophilically attacks the electrophilic carbon of the 2-methylphenyl isocyanate, forming a stable carbamoyl linkage.
  • The methyl group on the amino nitrogen is introduced either by methylation of the amino group prior to carbamoylation or by using methylated amino acid derivatives.
  • The reaction conditions are optimized to avoid side reactions such as hydrolysis or polymerization.

Research Findings and Optimization

  • Controlled temperature and stoichiometry are critical to maximize yield and minimize side products.
  • Use of dry solvents and inert atmosphere (e.g., nitrogen) enhances reaction efficiency.
  • Purification steps significantly impact the final compound's purity, influencing its applicability in biological or pharmaceutical research.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 2-Methylphenyl isocyanate, methylated amino acid derivatives (e.g., methyl 3-amino propanoate)
Key Reaction Carbamoylation via nucleophilic addition of amine to isocyanate
Solvents Dichloromethane, methanol (for esterification)
Catalysts/Bases Triethylamine, thionyl chloride (for esterification)
Temperature 0°C (ice bath) to room temperature
Purification Recrystallization, chromatography
Industrial Scale Continuous flow reactors, automated reagent addition, advanced purification

Chemical Reactions Analysis

General Reactivity

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid can undergo several chemical reactions due to its structural components. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The compound exhibits characteristics typical of organic acids, including solubility in organic solvents and potential reactivity with bases. The presence of the carbamoyl group and the 2-methylphenyl group contributes to its unique reactivity profile, allowing for various chemical modifications.

Oxidation Reactions

Oxidation reactions involving this compound can be performed using oxidizing agents like potassium permanganate. These reactions may target the methyl groups or the aromatic ring, leading to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

Reduction Reactions

Reduction reactions can be carried out using reducing agents such as sodium borohydride. These reactions typically reduce the carbonyl group in the carbamoyl moiety or the carboxylic acid group in the propanoic acid backbone to form alcohols.

Substitution Reactions

Due to the presence of the amino group, substitution reactions can occur. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules. These reactions can lead to the formation of new chemical bonds and modified derivatives of this compound.

Reactions with Acids and Bases

As a carboxylic acid, this compound can react with bases to form salts. It can also react with acids under specific conditions, leading to protonation of the amino group or other reactive sites.

Condensation Reactions

This compound can participate in condensation reactions, particularly involving the carboxylic acid and amine functional groups. For instance, it can react with alcohols to form esters or with amines to form amides, using appropriate condensing agents . Common condensing agents include N,N′-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

Hydrolysis Reactions

The carbamoyl group in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Comparison Table of Related Compounds

Compound NameStructural FeaturesUnique Properties
3-[(2-chlorophenyl)carbamoyl]-2-amino propanoic acidContains a chlorine atom instead of a methyl groupAlters reactivity due to electronegativity
3-[(2-nitrophenyl)carbamoyl]-2-amino propanoic acidContains a nitro groupSignificantly changes biological activity
3-[(4-fluorophenyl)carbamoyl]-2-amino propanoic acidFeatures a fluorine atomEnhanced lipophilicity affecting absorption
2-[(3-methylphenyl)methyl]propanoic acidIncludes a brominated aromatic ring and carbamoyl groupPotential applications in medicinal chemistry, anti-inflammatory and anticancer research
3-Amino-3-(2-methylphenyl)propanoic acidContains a methylphenyl groupMolecular Weight 179.22 g/mol
3-methyl-2-[(4-methylphenyl)methyl]propanoic acidContains a methoxyphenyl group and a methylphenyl substituentPotential biological activities and applications in medicinal chemistry

Lithiation and Carbon Dioxide Reactions

The process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid from a protected aminopyridine involves lithiation through the use of an alkyllithium . The alkyllithium, preferably n-butyllithium, is used in an amount of 1 to 2 equivalents on the basis of 1 mole of the compound . The reaction temperature falls within a range of -78° C to the boiling point of the solvent, and the reaction is performed for several minutes to 24 hours until virtually completion . The second sub-step is a reaction between the lithium salt obtained in the first sub-step and carbon dioxide gas . Carbon dioxide is injected into the reaction mixture, or the reaction system is placed in a carbon dioxide atmosphere . The reaction temperature falls within a range of -78° C to the boiling point of the solvent, and the reaction is performed until virtually completion, for several minutes to 24 hours .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid exhibits notable biological activity, particularly in anti-inflammatory and anticancer contexts. Its mechanism of action may involve interactions with specific biological macromolecules, such as enzymes or receptors, leading to alterations in their activity and subsequent biological effects.

Potential Therapeutic Properties:

  • Anti-inflammatory Activity: The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Biochemical Research

In biochemical studies, the compound has been utilized to explore its binding affinity to various biological targets. Interaction studies have demonstrated that it can bind to enzymes and receptors, affecting their functionality. Understanding these interactions is crucial for elucidating its therapeutic potential.

Synthesis and Production

The synthesis of this compound typically involves several steps including:

  • Formation of the carbamoyl group.
  • Introduction of the methyl group.
  • Final assembly into the propanoic acid framework.

In industrial settings, this synthesis might utilize larger-scale reactors and automated systems to ensure consistent quality and yield.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of this compound revealed significant reductions in pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

Case Study 2: Anticancer Research

In another research effort, the compound was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below highlights key structural differences and inferred properties compared to analogs:

Compound Name Key Substituents Molecular Features Potential Biological Activity Evidence Source
Target Compound 2-Methylphenyl carbamoyl, methylamino Moderate lipophilicity Not reported (inferred enzyme inhibition) N/A
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenylamino High polarity Anticancer, antioxidant [1], [11]
14k (ZHAWOC6644) Fluorophenylmethyl isoindol carbamoyl Bulky aromatic, fluorinated Matrix metalloproteinase inhibition [3]
3-(4-Hydroxy-3-methoxyphenyl)-propanoic acid 4-Hydroxy-3-methoxyphenyl Antioxidant phenolic group Antimicrobial (plant-derived) [8]
3-{4-[Methoxycarbonyl]phenyl}-trifluoroacetyl Trifluoroacetyl, methoxycarbonyl Electron-withdrawing groups Metabolic stability (inferred) [15]
Fmoc-protected analog (CID 121604568) Fmoc, 2-methylphenylmethyl Peptide synthesis utility Drug delivery applications [17]
Key Observations:
  • Polarity vs. Lipophilicity: The target compound’s 2-methylphenyl group enhances lipophilicity compared to hydroxylated analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid), which may improve membrane permeability but reduce aqueous solubility .
  • Bulk and Steric Effects : Compounds with isoindol carbamoyl groups () exhibit bulky aromatic systems, likely influencing enzyme inhibition through steric interactions, whereas the target’s simpler carbamoyl group may favor different binding modes.

Biological Activity

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, also known by its CAS number 1184267-73-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • SMILES Notation : Cc1ccccc1NC(=O)CN(C)CCC(=O)O

Table 1: Basic Properties

PropertyValue
CAS Number1184267-73-9
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antitumor Activity

Recent studies have indicated that derivatives of propanoic acids, similar to this compound, exhibit significant antitumor activity. For instance, compounds with structural similarities have shown inhibition of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the induction of apoptosis and cell cycle arrest at various phases, primarily through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways, which are crucial in inflammatory responses . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective qualities. It has been observed to enhance neuronal survival under oxidative stress conditions, possibly through the upregulation of antioxidant enzymes . This property could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of carbamoyl derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the methylphenyl group in increasing binding affinity to target proteins involved in tumor growth .
  • Inflammation Model : In an animal model of induced inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This effect was attributed to the compound's ability to inhibit COX-2 expression .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Gene Expression : By affecting transcription factors such as NF-kB, it alters the expression levels of various cytokines and growth factors.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic and extrinsic pathways.

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry) to identify critical process parameters .
  • Stability Testing : Monitor compound degradation under stress conditions (heat, light) to establish storage guidelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
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3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid

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